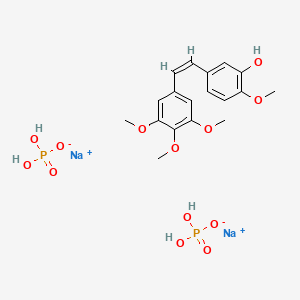

combretastatin A-4 prodrug

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Combretastatin A-4 prodrug is a naturally occurring compound isolated from the bark of the African Bush Willow tree, Combretum caffrum . It is known for its potent antitumor properties and functions as a vascular-disrupting agent by targeting the blood vessels that supply tumors . This compound has shown significant promise in preclinical and clinical trials for its ability to inhibit tumor growth and induce tumor necrosis .

Métodos De Preparación

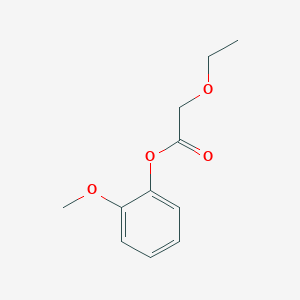

Synthetic Routes and Reaction Conditions: Combretastatin A-4 can be synthesized through various synthetic routes. One common method involves the acylation of combretastatin A-4 with chloroformic acid alkyl esters and pyridine, followed by purification . Another method includes the synthesis of combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety, which are evaluated for their antitumor activities .

Industrial Production Methods: Industrial production of combretastatin A-4 prodrug typically involves the synthesis of its phosphate prodrug form, which enhances its water solubility and bioavailability . This process includes the conversion of combretastatin A-4 to its disodium phosphate prodrug through phosphorylation reactions .

Análisis De Reacciones Químicas

Types of Reactions: Combretastatin A-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for the synthesis of its derivatives and prodrug forms.

Common Reagents and Conditions: Common reagents used in these reactions include chloroformic acid alkyl esters, pyridine, and phosphoric acid . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include combretastatin A-4 derivatives with enhanced antitumor activities and improved solubility . These derivatives are evaluated for their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Aplicaciones Científicas De Investigación

Combretastatin A-4 prodrug has a wide range of scientific research applications:

Chemistry: In chemistry, combretastatin A-4 is used as a model compound for studying the synthesis and modification of stilbene derivatives . Its unique structure and reactivity make it an ideal candidate for developing new synthetic methodologies.

Biology: In biological research, combretastatin A-4 is studied for its ability to disrupt microtubule dynamics and inhibit cell division . It serves as a valuable tool for understanding the mechanisms of cell cycle regulation and apoptosis.

Medicine: this compound is extensively researched for its potential as an anticancer agent . It has shown efficacy in preclinical and clinical trials for treating various types of cancer, including lung, colon, and glioma . Its ability to selectively target tumor blood vessels makes it a promising candidate for combination therapies with other anticancer drugs .

Industry: In the pharmaceutical industry, this compound is developed into formulations for clinical use . Its water-soluble phosphate prodrug form is particularly valuable for intravenous administration, allowing for better delivery and efficacy in cancer treatment .

Mecanismo De Acción

Combretastatin A-4 prodrug is compared with other similar compounds, such as combretastatin A-1 phosphate . Both compounds are soluble prodrugs that interact with tubulin and cause vascular shutdown within tumors . combretastatin A-1 phosphate has shown a greater antitumor effect than combretastatin A-4 at equal doses . Other similar compounds include colchicine, which also binds to the colchicine-binding site on tubulin and disrupts microtubule function .

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular |

C18H24Na2O13P2 |

|---|---|

Peso molecular |

556.3 g/mol |

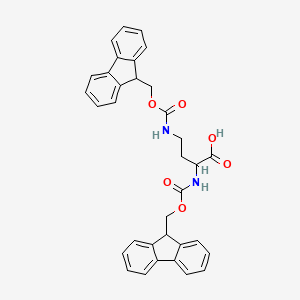

Nombre IUPAC |

disodium;dihydrogen phosphate;2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C18H20O5.2Na.2H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;;;2*1-5(2,3)4/h5-11,19H,1-4H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/b6-5-;;;; |

Clave InChI |

LNALLKMOBAVGHR-YGGCHVFLSA-L |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+] |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)

![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)

![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)

![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)

![Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13398215.png)

![[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13398238.png)